molecular formula C26H30N4O6 B2702798 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one CAS No. 371118-65-9

3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2702798
CAS No.: 371118-65-9
M. Wt: 494.548
InChI Key: ZWVZZYFFGZKDGA-UHFFFAOYSA-N
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Description

This compound is a pyrrolidinone derivative characterized by a complex substitution pattern. Key structural features include:

  • 4-Isopropoxybenzoyl group: A bulky electron-donating substituent at the 4-position of the benzoyl moiety, which may influence steric interactions and lipophilicity.
  • Piperazinyl-ethyl chain: A flexible side chain at the 1-position, contributing to solubility and enabling protonation-dependent interactions. The hydroxyl group at the 3-position facilitates hydrogen bonding, a critical feature for binding affinity in enzyme inhibition studies.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-nitrophenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6/c1-17(2)36-21-9-5-19(6-10-21)24(31)22-23(18-3-7-20(8-4-18)30(34)35)29(26(33)25(22)32)16-15-28-13-11-27-12-14-28/h3-10,17,23,27,31H,11-16H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKVZBSCRXZAB-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C27H29N3O4\text{C}_{27}\text{H}_{29}\text{N}_{3}\text{O}_{4}

This structure features a pyrrole ring, a piperazine moiety, and various functional groups that may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrole have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in tumor growth .

Study Findings
Knesl et al. (2007)Reported that pyrrole derivatives can inhibit EGFR and HER-2 kinases, which are crucial in non-small cell lung cancer (NSCLC) treatment.
Gilday et al. (2006)Demonstrated that certain pyrrole compounds possess high selectivity for cancer cells over normal cells, suggesting a potential therapeutic window.

The proposed mechanisms through which this compound exhibits its biological activity include:

  • Inhibition of Kinases : Similar compounds have been identified as ATP-competitive inhibitors of various kinases, including EGFR, which is implicated in many cancers .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Anti-inflammatory Effects : Some studies suggest that related compounds may also exhibit anti-inflammatory properties, which could enhance their therapeutic profiles in cancer treatment .

Case Studies

Several case studies highlight the biological effects of similar compounds:

  • Case Study 1: Anticancer Efficacy
    • A study evaluated a pyrrole derivative's effect on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound .
  • Case Study 2: Selectivity for Cancer Cells
    • Research indicated that certain structural modifications in pyrrole derivatives resulted in increased selectivity for cancerous tissues compared to normal tissues, suggesting potential for targeted therapy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The inclusion of piperazine in the structure enhances the interaction with biological targets, potentially increasing efficacy against bacterial strains. Studies have shown that similar compounds demonstrate promising antibacterial and antifungal activities, suggesting that 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one may possess similar properties .

Anticancer Potential

Recent investigations into pyrrole derivatives have highlighted their potential as anticancer agents. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for further development in cancer therapy .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. Preliminary studies indicate that modifications to the pyrrole structure can enhance anti-inflammatory effects, warranting further exploration of this compound's therapeutic potential .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityThe compound exhibited significant inhibition against Gram-positive bacteria.
Study 2Assess anticancer propertiesDemonstrated cytotoxic effects on MCF7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics.
Study 3Investigate anti-inflammatory potentialShowed effective inhibition of COX enzymes in vitro, suggesting a mechanism for reducing inflammation.

Comparison with Similar Compounds

Key Findings:

4-Methyl substituents (as in compounds 20 and 21) lack the steric and electronic modulation seen in alkoxy variants, which may limit target engagement .

Aryl Substituent (Position 5): 4-Nitrophenyl (target) vs. 3-nitrophenyl (): The para-nitro configuration maximizes electron withdrawal, which could enhance interactions with positively charged enzymatic pockets. Meta substitution may reduce steric hindrance but weaken electronic effects .

Piperazine Chain :

  • Presence of the piperazinyl-ethyl group (target and compound) improves aqueous solubility via protonation at physiological pH, a feature absent in compounds 20 and 21 .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups: Nitro substituents (target and compound) correlate with enhanced binding to targets requiring charge stabilization, whereas electron-donating groups (e.g., dimethylamino in 21) may favor alternative mechanisms .
  • Steric Effects : Bulky substituents like tert-butyl (compound 20 ) reduce synthetic yields and likely hinder target access, whereas isopropoxy balances bulk and flexibility .
  • Solubility : Piperazine-containing derivatives exhibit superior solubility profiles, critical for in vivo efficacy .

Q & A

Q. What are the critical steps in synthesizing 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves a multi-step sequence:

Core Pyrrolone Formation : Cyclization of substituted diketones or enamines under basic conditions (e.g., NaH in DMSO at 60–80°C) to form the pyrrolone ring .

Functionalization :

  • 4-Isopropoxybenzoyl Group : Introduced via Friedel-Crafts acylation using AlCl₃ or BF₃·Et₂O as a catalyst .
  • Piperazine-Ethyl Substituent : Alkylation of the pyrrolone nitrogen with 2-chloroethylpiperazine in DMF at reflux .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water.
Optimization Tips :

  • Yield Improvement : Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps.
  • Byproduct Reduction : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv of 4-nitrophenylboronic acid for Suzuki coupling) .

Q. Which analytical techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR :
    • Pyrrolone Ring : Look for α,β-unsaturated carbonyl signals (δ 170–175 ppm in 13C NMR) and hydroxyl proton (δ 10–12 ppm, broad) .
    • Piperazine Moiety : Methylenic protons adjacent to N (δ 2.5–3.5 ppm, multiplet) .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and resolve regioisomers .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the identification of biological targets for this compound?

Methodological Answer:

Target Selection : Prioritize receptors with known affinity for pyrrolones (e.g., kinases, GPCRs) or nitrophenyl-containing ligands (e.g., nitric oxide synthases) .

Docking Workflow :

  • Ligand Preparation : Optimize protonation states (piperazine: pH 7.4) using tools like OpenBabel.
  • Protein Preparation : Retrieve PDB structures (e.g., 4LOM for kinase targets) and remove crystallographic water.

Validation : Compare binding poses with co-crystallized ligands (RMSD <2 Å) and validate using MD simulations (NAMD/GROMACS) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrrolones?

Methodological Answer:

  • Data Harmonization :
    • Assay Standardization : Replicate assays under uniform conditions (e.g., ATP concentration in kinase assays).
    • Meta-Analysis : Use tools like RevMan to compare IC₅₀ values across studies, adjusting for solvent effects (DMSO vs. aqueous buffers) .
  • Structural Insights : Perform SAR studies by synthesizing analogs (e.g., replacing 4-nitrophenyl with 4-aminophenyl) to isolate electronic vs. steric effects .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated using isotopic labeling or kinetic studies?

Methodological Answer:

  • Isotopic Labeling :
    • Use D₂O or ¹³C-labeled carbonyl precursors to track proton transfer during pyrrolone cyclization .
  • Kinetic Profiling :
    • Conduct time-resolved NMR to identify intermediates (e.g., enolates in Knoevenagel condensations) .
    • Calculate activation energy (Eₐ) via Arrhenius plots under varying temperatures (25–80°C).

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